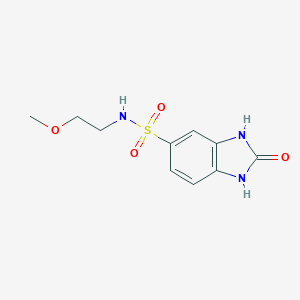
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as mebendazole sulfoxide and has been used as an anthelmintic drug for the treatment of parasitic infections. In recent years, mebendazole sulfoxide has gained attention for its potential as an anticancer agent, and several studies have been conducted to investigate its mechanism of action and therapeutic potential.
作用机制
The exact mechanism of action of mebendazole sulfoxide is not fully understood, but it is believed to involve the disruption of microtubule dynamics in cancer cells. Microtubules are protein structures that are involved in cell division and are a target for several anticancer drugs. Mebendazole sulfoxide is thought to bind to the colchicine binding site on microtubules, which results in the disruption of microtubule assembly and function. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mebendazole sulfoxide has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce the expression of several genes involved in cell cycle regulation and apoptosis, including p21, p27, and Bax. Mebendazole sulfoxide has also been shown to inhibit the expression of several genes involved in angiogenesis, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α). In addition, mebendazole sulfoxide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
实验室实验的优点和局限性
One of the main advantages of mebendazole sulfoxide as an anticancer agent is its low toxicity compared to other microtubule-targeting drugs, such as paclitaxel and vinblastine. Mebendazole sulfoxide has also been shown to have synergistic effects when used in combination with other anticancer drugs, such as cisplatin and doxorubicin. However, one limitation of mebendazole sulfoxide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on mebendazole sulfoxide. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to mebendazole sulfoxide. Finally, further studies are needed to investigate the potential of mebendazole sulfoxide in combination with other anticancer agents and in the treatment of specific types of cancer, such as glioblastoma and pancreatic cancer.
合成方法
Mebendazole sulfoxide can be synthesized by the oxidation of mebendazole, which is a benzimidazole anthelmintic drug. The oxidation reaction is typically carried out using a strong oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction yields mebendazole sulfoxide as the major product, which can be purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
Mebendazole sulfoxide has been extensively studied for its potential as an anticancer agent. Several studies have shown that mebendazole sulfoxide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
属性
分子式 |
C10H13N3O4S |
|---|---|
分子量 |
271.3 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c1-17-5-4-11-18(15,16)7-2-3-8-9(6-7)13-10(14)12-8/h2-3,6,11H,4-5H2,1H3,(H2,12,13,14) |
InChI 键 |
CRIYHQXGPNVMFI-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
规范 SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)



